2-(Chloromethyl)pyrazine
Overview
Description
2-(Chloromethyl)pyrazine is a chemical compound with the molecular formula C5H5ClN2 . It has a molecular weight of 128.560 . The compound is used in various applications, including as a reagent in chemical synthesis .
Synthesis Analysis
The synthesis of pyrazine derivatives, including 2-(Chloromethyl)pyrazine, involves several approaches such as condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)pyrazine is characterized by a pyrazine ring with a chloromethyl group attached . The InChI code for this compound is 1S/C5H5ClN2.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Chloromethyl)pyrazine are not detailed in the search results, pyrazine derivatives are known to participate in a variety of reactions. For instance, they can undergo condensation, ring closure, and metal-catalyzed reactions .Physical And Chemical Properties Analysis
2-(Chloromethyl)pyrazine has a density of 1.2±0.1 g/cm3 and a boiling point of 202.9±25.0 °C at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
Chemical Synthesis and Derivatives
2-(Chloromethyl)pyrazine and its derivatives have notable applications in chemical synthesis. Research has demonstrated various synthetic pathways and reactions involving this compound:
Synthesis of Pyrazine Acetals : 2,5-Bis(chloromethyl)pyrazine reacts with sodium alkoxide to produce 2-dialkoxymethyl-5-methylpyrazine and 2,5-bis(alkoxymethyl)pyrazine. This reaction showcases the versatility of chloromethylpyrazines in synthesizing pyrazine acetals under basic conditions (Eda et al., 2008).
Development of DNA Binders : Pyrazine derivatives, including chlorohydrazinopyrazines, have been studied for their interaction with DNA. These compounds have shown high affinity to DNA without exhibiting cytotoxicity towards human cells, indicating potential clinical applications (Mech-Warda et al., 2022).
Optoelectronic Applications : Pyrazine-based push–pull chromophores, synthesized from 2-chloropyrazine, have been studied for their optical absorption and emission properties. Their strong emission solvatochromism suggests potential use in optoelectronic applications (Hoffert et al., 2017).
Regioselective Synthesis for Optoelectronics : Dipyrrolopyrazine derivatives synthesized from dihalo-pyrrolopyrazines, including chloromethylpyrazine variants, show promise in optoelectronic applications due to their optical and thermal properties (Meti et al., 2017).
Coordination Polymers in Chemistry : The synthesis of coordination polymers using 2,5-bis(chloromethyl)pyrazine has been researched, highlighting its potential in developing new materials with distinct structural and magnetic properties (Caradoc-Davies et al., 2001).
Complex Formation with Fullerenes : Studies have shown that bis(porphyrin)-substituted pyrazine, derived from tetrakis(chloromethyl)pyrazine, can bind to C60, forming inclusion complexes. This suggests potential applications in material science and molecular engineering (Eda et al., 2009).
Synthesis of Pyrazine Derivatives : Various methods for synthesizing pyrazine derivatives, including chloromethylpyrazines, have been explored for their diverse pharmacological properties. This includes antibacterial, antifungal, anticancer, and antiviral activities, showcasing the wide-ranging applications of these compounds (Ferreira & Kaiser, 2012).
Antidiabetic Studies of Hybrid Molecules : Hybrid molecules combining pyrazoline and benzimidazoles, synthesized using chloromethylpyrazine, have shown potential as antidiabetic agents. These studies highlight the therapeutic potential of pyrazine derivatives in medicinal chemistry (Ibraheem et al., 2020).
Molecular Docking and Interaction Studies : The interaction of pyrazine-based compounds with proteins has been extensively studied. Pyrazine derivatives, including chloropyrazines, exhibit various binding modes to protein targets, emphasizing their significance in drug design and development (Juhás & Zítko, 2020).
Microbial Metabolism of Pyrazines : The microbial metabolism of pyrazines, including chloromethylpyrazines, has been researched, revealing their role in synthesizing novel molecules and their applications in food, agriculture, and medicine (Rajini et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHPSQFCHUIFTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068167 | |
Record name | Pyrazine, (chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)pyrazine | |
CAS RN |
39204-47-2 | |
Record name | (Chloromethyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39204-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, 2-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039204472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, (chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (chloromethyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Chloromethyl)pyrazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57G47M2RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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